molecular formula C11H15NO3S B188536 4-[(4-Methylphenyl)sulphonyl]morpholine CAS No. 6339-26-0

4-[(4-Methylphenyl)sulphonyl]morpholine

Cat. No. B188536
CAS RN: 6339-26-0
M. Wt: 241.31 g/mol
InChI Key: NBTTYMBZXDHFCP-UHFFFAOYSA-N
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Description

“4-[(4-Methylphenyl)sulphonyl]morpholine” is a chemical compound with the molecular formula C11H15NO3S . It has a molecular weight of 241.31 g/mol.


Synthesis Analysis

The synthesis of “4-[(4-Methylphenyl)sulphonyl]morpholine” can be achieved from Morpholine and 4-Methylbenzenesulfonhydrazide .


Molecular Structure Analysis

The molecular structure of “4-[(4-Methylphenyl)sulphonyl]morpholine” consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . It has no defined stereocenters and no optical activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(4-Methylphenyl)sulphonyl]morpholine” include a molecular weight of 241.31 g/mol. More detailed properties like melting point, boiling point, and density are not available in the retrieved resources.

Scientific Research Applications

  • Antibacterial Activity : A study by Ahmed et al. (2021) synthesized derivatives of morpholine, including 4-[(4-Methylphenyl)sulphonyl]morpholine, and tested them for in vitro antibacterial activity. They found moderate antibacterial activity against certain bacteria like B. subtilis and S. typhi, but no activity against E. coli (Ahmed et al., 2021).

  • Antibiotic Modulation : Oliveira et al. (2015) investigated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multidrug-resistant strains of various bacteria and fungi. They found that it enhanced the effectiveness of some antibiotics against certain strains, particularly P. aeruginosa (Oliveira et al., 2015).

  • Anticonvulsant Properties : Dua et al. (1994) explored the anticonvulsant activity of p-Aminobenzene sulphonyl morpholine, a related compound, in mice. They reported its effectiveness against seizures induced by various methods, suggesting potential for developing anticonvulsant drugs (Dua et al., 1994).

  • Chemical Reactions and Synthesis : A study by Bradamante et al. (1973) investigated the reactions of prop-2-yne-1-sulphonyl chloride with α-morpholinostyrene, a process relevant to the synthesis of 4-[(4-Methylphenyl)sulphonyl]morpholine. This research provides insights into the chemical properties and reactions of morpholine derivatives (Bradamante et al., 1973).

  • Filaricidal Activity : Radembino et al. (1997) studied the tissue distribution and metabolism of N-[(2-phenylethynyl)sulfonyl]morpholine, a compound related to 4-[(4-Methylphenyl)sulphonyl]morpholine, in rats. This compound showed potential as a filaricidal agent, suggesting applications in treating parasitic worm infections (Radembino et al., 1997).

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of "4-[(4-Methylphenyl)sulphonyl]morpholine" .

properties

IUPAC Name

4-(4-methylphenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-10-2-4-11(5-3-10)16(13,14)12-6-8-15-9-7-12/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTTYMBZXDHFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212793
Record name Morpholine, 4-(p-tolylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methylphenyl)sulphonyl]morpholine

CAS RN

6339-26-0
Record name 4-[(4-Methylphenyl)sulfonyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6339-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((4-Methylphenyl)sulfonyl)morpholine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006339260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6339-26-0
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Record name Morpholine, 4-(p-tolylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-methylphenyl)sulphonyl]morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.119
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Record name 4-[(4-Methylphenyl)sulfonyl]morpholine
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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